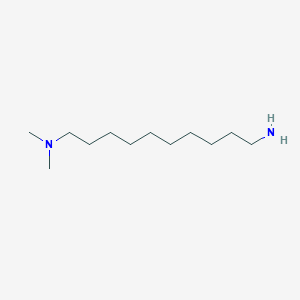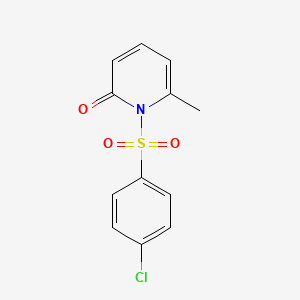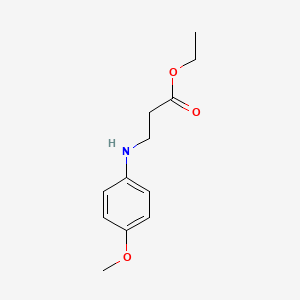
1,10-Decanediamine, N1,N1-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Decanediamine, N1,N1-dimethyl- is an organic compound with the molecular formula C12H28N2. It is a derivative of 1,10-decanediamine, where the nitrogen atoms are substituted with methyl groups. This compound is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Decanediamine, N1,N1-dimethyl- can be synthesized through several methods. One common approach involves the methylation of 1,10-decanediamine. This process typically uses methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as methylating agents in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups.
Industrial Production Methods
In industrial settings, the production of 1,10-decanediamine, N1,N1-dimethyl- often involves continuous flow reactors to enhance efficiency and yield. The process may include the use of catalysts to accelerate the reaction and reduce the formation of by-products. Purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Decanediamine, N1,N1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert it into primary amines or other reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
1,10-Decanediamine, N1,N1-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a curing agent in epoxy resins.
Mécanisme D'action
The mechanism of action of 1,10-decanediamine, N1,N1-dimethyl- depends on its application. In biological systems, it can interact with enzymes or receptors, altering their activity. The dimethylamino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. In industrial applications, it acts as a cross-linking agent, enhancing the mechanical properties of polymers.
Comparaison Avec Des Composés Similaires
1,10-Decanediamine, N1,N1-dimethyl- can be compared with other diamines such as:
1,10-Decanediamine: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,6-Hexanediamine: Shorter chain length, leading to different physical properties and reactivity.
1,12-Dodecanediamine: Longer chain length, affecting its solubility and melting point.
The presence of dimethyl groups in 1,10-decanediamine, N1,N1-dimethyl- makes it unique by providing steric hindrance and altering its electronic properties, which can be advantageous in specific applications.
Propriétés
Numéro CAS |
1938-59-6 |
|---|---|
Formule moléculaire |
C12H28N2 |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
N',N'-dimethyldecane-1,10-diamine |
InChI |
InChI=1S/C12H28N2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13/h3-13H2,1-2H3 |
Clé InChI |
ATVQWEFDRXEDFX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5Z)-3-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12124430.png)
![5-(2-hydroxy-5-methylphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B12124438.png)
![2,4-diphenyl-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12124445.png)



![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)



![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)

